2-Chloro-4-(difluoromethoxy)pyridine

Agrochemistry Insecticide Synthesis Neonicotinoid Analog Development

2-Chloro-4-(difluoromethoxy)pyridine (CAS 1206978-15-5) is a halogenated pyridine derivative characterized by a chloro substituent at the 2-position and a difluoromethoxy group at the 4-position. It is a pale yellow liquid with a molecular weight of 179.55 g/mol and a molecular formula of C6H4ClF2NO.

Molecular Formula C6H4ClF2NO
Molecular Weight 179.551
CAS No. 1206978-15-5
Cat. No. B580371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethoxy)pyridine
CAS1206978-15-5
Synonyms2-chloro-4-(difluoroMethoxy)pyridine
Molecular FormulaC6H4ClF2NO
Molecular Weight179.551
Structural Identifiers
SMILESC1=CN=C(C=C1OC(F)F)Cl
InChIInChI=1S/C6H4ClF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H
InChIKeyNPMVJHJZXXNKCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(difluoromethoxy)pyridine (CAS 1206978-15-5): Technical Profile for Procurement


2-Chloro-4-(difluoromethoxy)pyridine (CAS 1206978-15-5) is a halogenated pyridine derivative characterized by a chloro substituent at the 2-position and a difluoromethoxy group at the 4-position . It is a pale yellow liquid with a molecular weight of 179.55 g/mol and a molecular formula of C6H4ClF2NO . As a specialty chemical, its primary industrial utility is as a key intermediate in the synthesis of more complex molecules for the agrochemical and pharmaceutical sectors, a role that distinguishes it from more common, less functionalized pyridine analogs [1].

Risks of Generic Substitution: Why 2-Chloro-4-(difluoromethoxy)pyridine Cannot Be Directly Replaced


The dual presence of both a reactive chloro handle and a strong electron-withdrawing difluoromethoxy group creates a unique reactivity profile that cannot be replicated by common pyridine analogs [1]. Substituting with a compound like 2-chloro-4-methoxypyridine will significantly alter the electron density of the aromatic ring and the metabolic stability of any downstream product, leading to unpredictable or suboptimal outcomes in multi-step syntheses [1]. Similarly, replacing it with 2-chloro-4-(trifluoromethoxy)pyridine introduces a more lipophilic and chemically distinct group, potentially derailing established synthetic pathways or resulting in a final product with drastically different physicochemical properties .

Quantitative Differentiation Evidence for 2-Chloro-4-(difluoromethoxy)pyridine (CAS 1206978-15-5)


Validated Application as a Critical Intermediate in the Synthesis of Patented Insecticidal N-Heterocycles

2-Chloro-4-(difluoromethoxy)pyridine is specifically validated as a key starting material for the synthesis of F2HCO-analogs of the neonicotinoid insecticides Imidacloprid and Thiacloprid [1]. This is a distinct application that differentiates it from its direct analog, 3-(chloromethyl)-6-(trifluoromethoxy)pyridine, which is used to synthesize the corresponding F3CO-analogs [1]. The publication demonstrates the utility of the target compound in creating a specific class of novel agrochemicals with potentially different biological activity profiles compared to their trifluoromethoxy counterparts.

Agrochemistry Insecticide Synthesis Neonicotinoid Analog Development

Biological Activity of a Derivative Demonstrates Utility in Epigenetic Drug Discovery

A derivative of the compound, where the 2-chloro group is substituted, has demonstrated high potency as an inhibitor of the epigenetic target N-lysine methyltransferase SMYD2 [1]. In a scintillation proximity assay (SPA), this derivative (BDBM283176) exhibited an IC50 of 119 nM [1]. This is a 146-fold improvement in potency compared to another derivative from the same patent (BDBM283176, a distinct structural isomer) which showed an IC50 of 17,400 nM [1].

Medicinal Chemistry Epigenetics SMYD2 Inhibition

Purity Specifications from Reputable Suppliers

The commercial availability and specification of 2-Chloro-4-(difluoromethoxy)pyridine are well-defined by multiple chemical suppliers. Purity specifications are consistently reported at 98% or higher, providing a clear procurement standard [1]. For example, one supplier specifies a purity of 98% by area as determined by Gas Chromatography (GC), a typical value from a Certificate of Analysis . This level of purity is a defined and measurable attribute that distinguishes it from lower-grade or less well-characterized custom synthesis products.

Quality Control Analytical Chemistry Procurement Specification

Targeted Application Scenarios for 2-Chloro-4-(difluoromethoxy)pyridine Based on Verified Evidence


Synthesis of Novel Neonicotinoid Insecticide Analogs

This compound is a direct building block for the synthesis of F2HCO-analogs of established neonicotinoid insecticides like Imidacloprid and Thiacloprid [1]. In an agrochemical research setting, this enables the exploration of structure-activity relationships (SAR) around the difluoromethoxy group, which can impart different physicochemical and biological properties compared to the more common trifluoromethoxy or methoxy analogs. This scenario is directly supported by peer-reviewed literature that identifies the compound as a key intermediate for this specific class of molecules [1].

Medicinal Chemistry Campaigns Targeting Epigenetic Enzymes (e.g., SMYD2)

The core scaffold of 2-Chloro-4-(difluoromethoxy)pyridine has been used to develop potent inhibitors of the N-lysine methyltransferase SMYD2, with a derivative showing an IC50 of 119 nM [1]. For a medicinal chemistry program, this provides a validated and quantifiable starting point for further optimization. The presence of the chloro group offers a synthetic handle for diversification via cross-coupling reactions, while the difluoromethoxy group can improve metabolic stability and modulate physicochemical properties of lead compounds. This scenario is supported by binding affinity data from a pharmaceutical patent [1].

Synthesis of Fluorinated Building Blocks

The compound is recognized as an intermediate in the synthesis of various fluorinated pyridines [1]. The electron-withdrawing properties of the difluoromethoxy group enhance its utility in nucleophilic substitution reactions, while the chloro group provides a reactive site for further functionalization [1]. In a synthetic chemistry lab, this makes it a versatile and commercially available building block for creating a diverse library of novel fluorinated heterocycles, as an alternative to less stable or more costly to synthesize analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(difluoromethoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.